Tributylmethylammonium bromide
Overview
Description
Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is an organocatalyst . It has a linear formula of (CH3CH2CH2CH2)3N(Br)CH3 . The CAS Number is 37026-88-3 .
Molecular Structure Analysis
The molecular weight of this compound is 280.29 . The InChI key is DHAWHVVWUNNONG-UHFFFAOYSA-M .Physical and Chemical Properties Analysis
This compound appears as crystals . It is soluble in water at 0.1 g/mL, forming a clear, colorless solution .Scientific Research Applications
Gold Nanorods Oxidation
Tributylmethylammonium bromide plays a role in the oxidation of gold nanorods (AuNRs) using hydrogen peroxide. In this context, tribromide, which includes this compound, interacts with gold nanorods, significantly affecting their oxidation rate. This reaction is relevant in adjusting the resonance wavelength of AuNRs (Zhu, Wu, Zhao, & Ni, 2015).
Rare Earth Element Extraction
A study on the extraction of light rare earth elements like La(III), Ce(III), Pr(III), and Nd(III) highlighted the use of tributylmethylammonium dibutyldiglycolamate, a derivative of tributylmethylammonium, demonstrating its efficacy in separating these elements (Qiu, Pan, Zhang, & Gong, 2018).
Bromination Reactions
Tributylmethylammonium tribromide is a safer alternative to hazardous bromine for organic bromination reactions. It's used in solvent-free reactions, particularly at elevated temperatures, making it significant for green chemistry applications (Kuotsu, Pongen, Phucho, & Sinha, 2015).
Metal Dicyanamide Frameworks
In the synthesis of metal dicyanamide frameworks, tributylmethylammonium cations are used as templates. These compounds exhibit interesting properties like phase transitions and potential applications in barocaloric materials (Ma̧czka et al., 2019).
Water Treatment
Cetyltrimethylammonium bromide (CTAB), a related compound, is used in enhancing the reactivity of iron oxide nanoparticles for phosphate removal from water. This study indicates the potential of such modified nanoparticles in water purification processes (Cao, Jin, Gan, Wang, & Chen, 2016).
Methylation Reactions
Tributylmethylammonium methylcarbonate, another derivative, acts as a catalytic base in N-methylation of indole with dimethylcarbonate. Its application demonstrates efficiency in methylating various substrates, highlighting its role in pharmaceutical intermediate synthesis (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).
Refrigeration Technology
In refrigeration technology, compounds like tributylammonium bromide are investigated as additives to improve lithium bromide aqueous solutions' efficiency, indicating their potential in enhancing absorption refrigeration systems (Królikowska & Zawadzki, 2018).
Textile Industry Applications
In the textile industry, quaternary ammonium salts like hexadecyltrimethylammonium bromide are used to impart biocidal and hydrophobic properties to cotton fabrics, indicating their multifunctional application in producing materials for health-related uses (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Safety and Hazards
Tributylmethylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is a quaternary ammonium compound
Mode of Action
It’s known that quaternary ammonium compounds can interact with cell membranes, disrupting their integrity and leading to cell lysis .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its charged nature . Its distribution, metabolism, and excretion would depend on various factors including its interaction with biological molecules and its physicochemical properties.
Result of Action
Based on the known effects of similar quaternary ammonium compounds, it may lead to disruption of cell membrane integrity, potentially causing cell lysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the compound’s activity. The pH and temperature of the environment may also influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Tributylmethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable ionic structures with negatively charged biomolecules, influencing their activity and stability . The interactions between this compound and these biomolecules are primarily electrostatic in nature, which can lead to changes in the conformation and function of the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the respiratory system by causing irritation . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s ability to interact with cell membranes and proteins can also affect cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable ionic structures with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, this compound can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions by facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the need for careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the metabolism of lipids, carbohydrates, and proteins by modulating the activity of key metabolic enzymes . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins that regulate its localization and distribution within cells. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its biochemical and cellular effects.
Properties
IUPAC Name |
tributyl(methyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAWHVVWUNNONG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958198 | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37026-88-3 | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37026-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylmethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylmethylammonium bromide (TMAB) improve the efficiency of blue PeLEDs?
A: TMAB acts as an interfacial layer between the perovskite and the other layers in the PeLED device. The quaternary ammonium cations of TMAB interact with the Pb(Br/Cl)6 octahedra present in the perovskite structure. [] This interaction serves two primary functions:
Q2: What is the significance of using this compound (TMAB) specifically in blue PeLEDs?
A: While PeLEDs show great promise for display technologies, blue PeLEDs generally lag behind their green and red counterparts in terms of efficiency. [] The use of TMAB as an interface layer is particularly significant in blue PeLEDs because it addresses the specific challenges faced in their development. By improving film morphology and reducing defects, which are particularly problematic in blue-emitting perovskite compositions, TMAB helps to bridge the efficiency gap between blue PeLEDs and their green and red counterparts. This advancement paves the way for the development of efficient and stable blue PeLEDs, a crucial component for realizing full-color displays and white-light illumination applications. []
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